molecular formula C12H17NO2 B15248315 Ethyl4-(tert-butyl)nicotinate

Ethyl4-(tert-butyl)nicotinate

Cat. No.: B15248315
M. Wt: 207.27 g/mol
InChI Key: XIOKOQFKUUKKCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a nicotinic acid ring, with a tert-butyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of nicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield Ethyl 4-(tert-butyl)nicotinate .

Industrial Production Methods: Industrial production of Ethyl 4-(tert-butyl)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(tert-butyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The nicotinate ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted nicotinates with various functional groups.

Scientific Research Applications

Ethyl 4-(tert-butyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(tert-butyl)nicotinate can be compared with other nicotinate derivatives, such as:

    Methyl nicotinate: Similar structure but with a methyl ester group.

    Isopropyl nicotinate: Contains an isopropyl ester group.

    tert-Butyl nicotinate: Lacks the ethyl ester group but has a tert-butyl group.

Uniqueness: Ethyl 4-(tert-butyl)nicotinate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-tert-butylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-8-13-7-6-10(9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

XIOKOQFKUUKKCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(C)(C)C

Origin of Product

United States

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